molecular formula C11H15N3O4S B3884595 Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- CAS No. 41817-96-3

Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)-

Cat. No.: B3884595
CAS No.: 41817-96-3
M. Wt: 285.32 g/mol
InChI Key: AASPRUQATTUAOP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The addition of a nitro group and a piperidinyl group further modifies its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- typically involves the nitration of benzenesulfonamide followed by the introduction of the piperidinyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitrobenzenesulfonamide is then reacted with piperidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Hydrogen peroxide or peracids.

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer research.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 3-nitro-4-(1-morpholinyl)-
  • Benzenesulfonamide, 3-nitro-4-(1-pyrrolidinyl)-
  • Benzenesulfonamide, 3-nitro-4-(1-piperazinyl)-

Uniqueness

Benzenesulfonamide, 3-nitro-4-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c12-19(17,18)9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,12,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASPRUQATTUAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306121
Record name ST060543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41817-96-3
Record name NSC174169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST060543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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